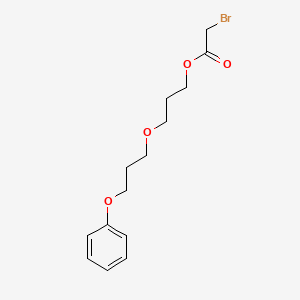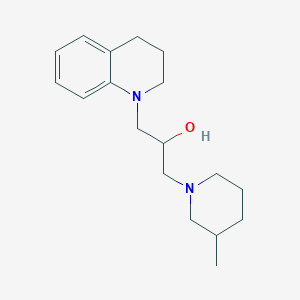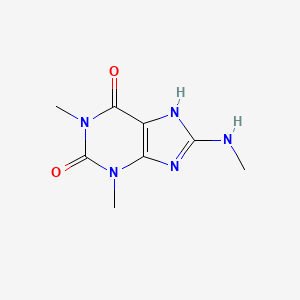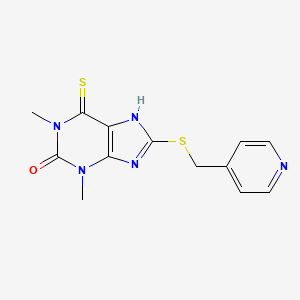
Theophylline, 8-(4-pyridylmethyl)thio-6-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-(4-pyridylmethyl)thio-6-thio- is a chemical compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the pyridylmethyl and thio groups to the theophylline structure imparts unique chemical and biological properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 8-(4-pyridylmethyl)thio-6-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The pyridylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Theophylline, 8-(4-pyridylmethyl)thio-6-thio- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory diseases and other conditions.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Theophylline, 8-(4-pyridylmethyl)thio-6-thio- involves its interaction with various molecular targets and pathways. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP in cells. This results in the relaxation of smooth muscle in the airways and improved airflow. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator effects .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A well-known bronchodilator with a similar core structure but lacking the pyridylmethyl and thio groups.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Theobromine: A compound found in chocolate with mild stimulant and diuretic effects.
Uniqueness
The addition of the pyridylmethyl and thio groups to the theophylline structure imparts unique chemical and biological properties to Theophylline, 8-(4-pyridylmethyl)thio-6-thio-. These modifications enhance its potential as a therapeutic agent and expand its range of applications in scientific research .
Propiedades
Número CAS |
6493-45-4 |
|---|---|
Fórmula molecular |
C13H13N5OS2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-(pyridin-4-ylmethylsulfanyl)-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C13H13N5OS2/c1-17-10-9(11(20)18(2)13(17)19)15-12(16-10)21-7-8-3-5-14-6-4-8/h3-6H,7H2,1-2H3,(H,15,16) |
Clave InChI |
HSSOACXLVAMCIS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
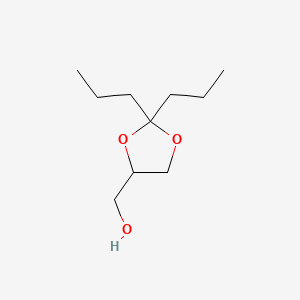
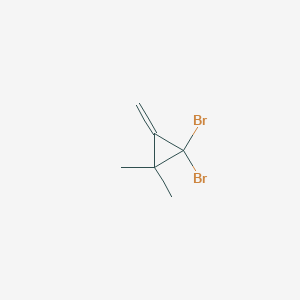
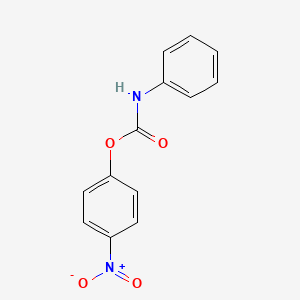
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)

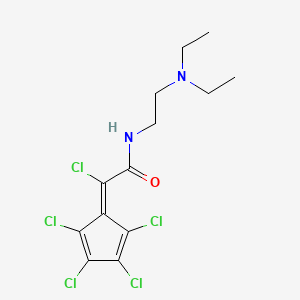
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)

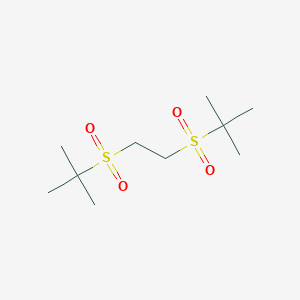
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
